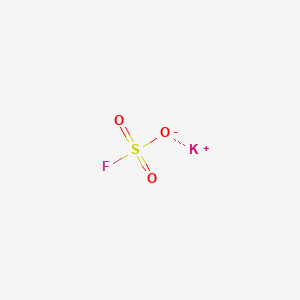

Potassium fluorosulfate

Description

Properties

CAS No. |

13455-22-6 |

|---|---|

Molecular Formula |

FHKO3S |

Molecular Weight |

139.17 g/mol |

InChI |

InChI=1S/FHO3S.K/c1-5(2,3)4;/h(H,2,3,4); |

InChI Key |

FKWIINXRTKQRQG-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)F.[K+] |

Isomeric SMILES |

[O-]S(=O)(=O)F.[K+] |

Canonical SMILES |

OS(=O)(=O)F.[K] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Potassium Fluorosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium fluorosulfate (KSO₃F), a compound of interest in various chemical and pharmaceutical research areas. This document details the crystallographic parameters, atomic coordinates, and key bonding information, alongside a thorough experimental protocol for its synthesis and single-crystal X-ray diffraction analysis.

Crystal Structure and Properties

This compound crystallizes in the orthorhombic system, belonging to the Pnma space group. The crystal structure was first determined by O'Sullivan, Thompson, and Trotter in 1967 and is isostructural with barite (BaSO₄).[1][2] A key feature of the this compound crystal structure is the disordered arrangement of the fluorosulfate anion.

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below. These parameters define the unit cell and the overall symmetry of the crystal lattice.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.62 |

| b (Å) | 5.84 |

| c (Å) | 7.35 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 369.6 |

| Z | 4 |

Table 1: Crystallographic Data for this compound.[1][2]

Atomic Coordinates and Displacement Parameters

The following table lists the atomic coordinates for each atom in the asymmetric unit of the this compound crystal structure. Due to the disorder of the fluorosulfate anion, the oxygen and fluorine atoms are distributed over several positions with partial occupancy.

| Atom | Wyckoff Site | x | y | z | Occupancy |

| K | 4c | 0.188 | 0.250 | 0.165 | 1 |

| S | 4c | 0.062 | 0.250 | 0.685 | 1 |

| O(1) | 4c | 0.075 | 0.250 | 0.490 | 0.5 |

| O(2) | 8d | 0.175 | 0.050 | 0.750 | 0.5 |

| F | 4c | -0.100 | 0.250 | 0.720 | 0.5 |

Table 2: Atomic Coordinates for this compound.

Selected Bond Lengths and Angles

The interatomic distances and angles provide insight into the bonding environment within the this compound crystal. The S-O and S-F bond lengths are consistent with a tetrahedral fluorosulfate anion.

| Bond | Length (Å) |

| S–O | 1.43 ± 0.01 |

| S–F | 1.58 ± 0.02 |

Table 3: Selected Bond Lengths in this compound.[1]

| Angle | Value (°) |

| O–S–O | 112.9 |

| F–S–O | 105.8 |

Table 4: Selected Bond Angles in this compound.[1]

Experimental Protocols

Synthesis and Crystallization of this compound

This protocol describes a method for the synthesis of this compound and the growth of single crystals suitable for X-ray diffraction analysis.

Materials:

-

Potassium chloride (KCl)

-

Fluorosulfuric acid (HSO₃F)

-

Anhydrous ether

Procedure:

-

Synthesis: A stoichiometric amount of finely powdered potassium chloride is slowly added to an excess of fluorosulfuric acid at a low temperature (e.g., in an ice bath) with constant stirring. The reaction produces this compound and hydrogen chloride gas. The reaction should be carried out in a well-ventilated fume hood. KCl + HSO₃F → KSO₃F + HCl

-

Isolation: The excess fluorosulfuric acid is removed by vacuum distillation.

-

Purification: The crude this compound is washed with anhydrous ether to remove any remaining impurities and then dried under vacuum.

-

Crystallization: Single crystals of this compound can be grown by slow evaporation of a saturated aqueous solution at room temperature. Alternatively, slow cooling of a saturated solution in a slightly acidic aqueous medium can also yield high-quality crystals.

Single-Crystal X-ray Diffraction Analysis

This section outlines the general workflow for the determination of the crystal structure of this compound using single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation). The diffraction data are collected at a controlled temperature, typically room temperature or a low temperature to reduce thermal vibrations.

-

Data Reduction: The raw diffraction data are processed to correct for various experimental factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². The positions of the atoms are refined along with their anisotropic displacement parameters. The disordered model for the fluorosulfate anion is refined with appropriate constraints or restraints.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and crystal structure analysis of this compound.

References

Quantum Chemical Insights into the Fluorosulfate Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fluorosulfate anion (SO₃F⁻), the conjugate base of the superacid fluorosulfuric acid, is a tetrahedral species of significant interest due to its historical role as a weakly coordinating anion and its applications in synthetic chemistry. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity and interactions in various chemical environments. This technical guide provides an in-depth analysis of the fluorosulfate anion using quantum chemical calculations, presenting key data, methodologies, and a logical workflow for such computational studies.

Molecular Geometry and Structural Parameters

The fluorosulfate anion exhibits a tetrahedral geometry, analogous to the sulfate (SO₄²⁻) and perchlorate (ClO₄⁻) ions. The central sulfur atom is bonded to three oxygen atoms and one fluorine atom. Quantum chemical calculations using various levels of theory can provide precise bond lengths and angles, which can be compared with experimental data derived from crystal structures

Navigating the Solubility of Potassium Fluorosulfate in Organic Solvents: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the solubility characteristics and determination of potassium fluorosulfate in organic solvents. In the absence of extensive published quantitative data, this guide provides a robust framework for experimental determination, including theoretical considerations and detailed protocols.

The solubility of inorganic salts in organic solvents is a critical parameter in a vast array of chemical processes, from pharmaceutical synthesis and drug delivery to materials science and electrochemistry. This compound (KSO₃F), a compound of interest for its potential applications, presents a case where readily available solubility data in organic media is scarce. This guide addresses this knowledge gap by providing a thorough theoretical overview and practical, step-by-step experimental protocols for researchers to determine its solubility accurately.

Theoretical Framework: Understanding the Solubility of Inorganic Salts in Organic Solvents

The dissolution of an ionic compound like this compound in an organic solvent is governed by a range of physicochemical factors. A fundamental principle is that "like dissolves like," which suggests that polar solutes are more soluble in polar solvents, and non-polar solutes in non-polar solvents.[1][2][3][4][5] The polarity of both the solute and the solvent, therefore, plays a pivotal role.[2][3]

Several key factors influence the solubility of inorganic salts in organic media:

-

Solvent Polarity: Organic solvents can be broadly classified as polar (e.g., methanol, ethanol, acetonitrile) and non-polar (e.g., hexane, toluene). Polar solvents possess dipole moments that can interact favorably with the ions of the salt, facilitating dissolution.

-

Lattice Energy of the Salt: This is the energy required to separate the ions in the crystal lattice. A higher lattice energy generally corresponds to lower solubility.

-

Solvation Energy: This is the energy released when the ions are solvated by the solvent molecules. Higher solvation energy, resulting from strong ion-dipole interactions, promotes solubility.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature, as the dissolution process is often endothermic.[2][4]

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[2]

Quantitative Solubility Data: A Call for Experimental Determination

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. To facilitate research and development, this guide presents the following table as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Determination |

| Methanol | CH₃OH | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |

| Ethanol | C₂H₅OH | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |

| Acetone | (CH₃)₂CO | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |

| Acetonitrile | CH₃CN | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Spectroscopic |

| Tetrahydrofuran | C₄H₈O | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Chromatographic |

| Dimethylformamide | (CH₃)₂NC(O)H | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |

| Dimethyl sulfoxide | (CH₃)₂SO | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results, a well-defined experimental protocol is essential. The following section details the widely accepted gravimetric "shake-flask" method, a reliable technique for determining the solubility of a solid in a liquid.[6]

Gravimetric Method (Shake-Flask Method)

This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.[7][8][9][10]

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.[6][7]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium, which can range from several hours to days.[11]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the collected sample using a syringe filter into a pre-weighed, dry evaporation dish. Filtration should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Periodically remove the dish from the oven, cool it in a desiccator, and weigh it.

-

Continue this process until a constant mass is achieved, indicating that all the solvent has been removed.[7]

-

-

Calculation of Solubility:

-

Mass of dissolved this compound: (Mass of dish + dry residue) - (Mass of empty dish)

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved KSO₃F / Mass of solvent) x 100

-

Alternative and Confirmatory Experimental Methods

While the gravimetric method is robust, other techniques can be employed for validation or for specific experimental conditions.

Spectroscopic Methods

If this compound or its constituent ions exhibit a characteristic absorbance in the UV-Vis or IR spectrum in a given solvent, a calibration curve can be constructed to determine the concentration in a saturated solution.

Chromatographic Methods

Techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to quantify the concentration of potassium or fluorosulfate ions in a saturated solution.[11] Headspace Gas Chromatography (HSGC) has also been reported as a novel method for determining the solubility of inorganic salts.[12][13]

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

This guide provides the necessary theoretical background and detailed experimental procedures to enable researchers to systematically and accurately determine the solubility of this compound in a range of organic solvents. The generation of such fundamental data will be invaluable for the advancement of research and development in fields where this compound shows promise.

References

- 1. education.com [education.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. entri.app [entri.app]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

An In-depth Technical Guide to the Spectroscopic Properties of Potassium Fluorosulfate

Theoretical Spectroscopic Properties of the Fluorosulfate Ion (FSO₃⁻)

The fluorosulfate ion (FSO₃⁻) belongs to the C₃ᵥ point group. This symmetry allows for the prediction of its fundamental vibrational modes and their activity in infrared (IR) and Raman spectroscopy. The internal vibrations can be classified into stretching and bending modes of the S-O and S-F bonds.

Based on its C₃ᵥ symmetry, the fluorosulfate ion is expected to have 6 fundamental vibrational modes. These modes are categorized into symmetry species A₁ and E.

-

A₁ modes : These are symmetric vibrations that are active in both IR and Raman spectroscopy. There are three A₁ modes: the symmetric S-O stretching (νs(SO₃)), the S-F stretching (ν(S-F)), and the symmetric SO₃ deformation (δs(SO₃)).

-

E modes : These are degenerate, asymmetric vibrations that are also active in both IR and Raman. There are three E modes: the asymmetric S-O stretching (νas(SO₃)), the asymmetric SO₃ deformation (δas(SO₃)), and the SO₃ rocking (ρ(SO₃)).

The logical relationship for determining the vibrational modes is outlined in the diagram below.

Spectroscopic Analysis of Potassium Methanesulfonate (KCH₃SO₃): An Analogue Study

The following sections detail the experimentally determined spectroscopic properties of potassium methanesulfonate.

The vibrational spectra of potassium methanesulfonate have been thoroughly characterized using Infrared (IR) and Raman spectroscopy. The data presented here is sourced from the work of Parker et al. (2020).[1][2]

Table 1: Infrared and Raman Vibrational Frequencies for Potassium Methanesulfonate (KCH₃SO₃)

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| νas(CH₃) - Asymmetric C-H Stretch | 3027 | 3027 |

| νs(CH₃) - Symmetric C-H Stretch | 2942 | 2943 |

| δas(CH₃) - Asymmetric CH₃ Bend | 1428, 1420 | 1430, 1422 |

| δs(CH₃) - Symmetric CH₃ Bend | 1332 | 1331 |

| νas(SO₃) - Asymmetric S-O Stretch | 1184 | 1190 (shoulder) |

| νs(SO₃) - Symmetric S-O Stretch | 1056 | 1059 |

| ρ(CH₃) - CH₃ Rock | 978 | 979 |

| ν(C-S) - C-S Stretch | 773 | 774 |

| δas(SO₃) - Asymmetric SO₃ Bend | 551 | 552 |

| δs(SO₃) - Symmetric SO₃ Bend | 531 | 532 |

Data extracted from Parker et al. (2020).[1][2]

The following are detailed methodologies for the key experiments cited for potassium methanesulfonate.[1][2]

Infrared Spectroscopy:

-

Sample Preparation: Solid samples of potassium methanesulfonate were analyzed directly.

-

Instrumentation: A Bruker Vertex 70v FTIR spectrometer was used.

-

Measurement Mode: Attenuated Total Reflectance (ATR) with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Data Processing: Spectra were baseline corrected using the Bruker OPUS software.

Raman Spectroscopy:

-

Sample Preparation: Solid powder samples were placed on a microscope slide.

-

Instrumentation: A Bruker MultiRam FT-Raman spectrometer.

-

Laser Excitation: 1064 nm Nd:YAG laser.

-

Laser Power: 200 mW.

-

Spectral Range: 3500-50 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Data Collection: 64 scans were co-added to improve the signal-to-noise ratio.

The general workflow for obtaining and analyzing the vibrational spectra is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While no specific NMR data for potassium fluorosulfate was found, ¹⁹F NMR would be a crucial technique for its characterization.

-

Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment. For the FSO₃⁻ anion, the fluorine atom is bonded to a highly electronegative sulfur atom in a +6 oxidation state, which is also bonded to three oxygen atoms. This would lead to a significant deshielding of the fluorine nucleus, resulting in a downfield chemical shift. The exact chemical shift would need to be determined experimentally and would be dependent on the solvent used.

-

Multiplicity: As there are no other magnetically active nuclei with high natural abundance directly bonded to the fluorine (³²S has I=0), the ¹⁹F NMR spectrum of the fluorosulfate anion is expected to be a singlet.

-

Quantitative Analysis: ¹⁹F NMR can be used for quantitative analysis due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope.

A general protocol for acquiring a ¹⁹F NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition:

-

Set the spectrometer to the ¹⁹F frequency.

-

Use a standard pulse sequence (e.g., a simple pulse-acquire).

-

Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm or another stable fluorinated compound).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.

The logical flow of an NMR experiment is shown in the following diagram.

References

A Technical Guide to the Synthesis and Characterization of Potassium Fluorosulfate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of potassium fluorosulfate (KSO₃F). It is intended to serve as a detailed guide for researchers, chemists, and professionals in drug development who utilize fluorinating agents and specialty reagents in their work. The document outlines a standard synthetic protocol and details the key analytical techniques used to verify the identity, purity, and properties of the compound.

Introduction

This compound, also known as potassium fluorosulfonate, is an inorganic salt with the chemical formula KSO₃F. It is a valuable reagent in synthetic chemistry, primarily recognized for its role as a fluorinating agent.[1] The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates.[1] this compound serves as a stable, solid source of the fluorosulfate moiety and is utilized in the synthesis of specialty chemicals, fluorinated polymers, and as an electrolyte component in electrochemical cells.[1] A thorough understanding of its synthesis and characterization is essential for its effective and reliable application in research and development.

Synthesis of this compound

The most common and direct method for preparing this compound is through the reaction of potassium chloride (KCl) with anhydrous fluorosulfuric acid (HSO₃F).[2] The reaction proceeds via a displacement mechanism where the chloride ion is protonated and eliminated as hydrogen chloride gas, yielding the potassium salt of fluorosulfuric acid.

Reaction Scheme: KCl (s) + HSO₃F (l) → KSO₃F (s) + HCl (g)

The following diagram outlines the logical workflow for the synthesis and subsequent purification of this compound.

Figure 1: General workflow for the synthesis and purification of KSO₃F.

Detailed Experimental Protocol

Caution: Fluorosulfuric acid is extremely corrosive and reacts violently with water. Hydrogen chloride gas is toxic and corrosive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (e.g., a bubbler containing a concentrated sodium hydroxide solution) to neutralize the evolving hydrogen chloride gas. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Reactant Charging: Charge the flask with finely powdered, dry potassium chloride (1.0 equivalent).

-

Reaction: Cool the flask in an ice bath (0 °C). Slowly add anhydrous fluorosulfuric acid (HSO₃F, ~1.5-2.0 equivalents) to the stirred potassium chloride via the dropping funnel. A vigorous reaction will occur with the evolution of HCl gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion. The product will form a white slurry or solid cake.

-

Isolation: Isolate the solid product by filtration using a sintered glass funnel under anhydrous conditions. A blanket of inert gas during filtration is recommended.

-

Washing: Wash the crude product on the filter with a suitable dry, inert solvent (such as anhydrous diethyl ether) to remove any unreacted fluorosulfuric acid. Repeat the washing step two to three times.

-

Drying: Transfer the white solid to a vacuum desiccator or vacuum oven and dry thoroughly to remove residual solvent. The final product is a fine, white crystalline powder.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary methods include spectroscopic analysis, thermal analysis, and crystallographic studies.

The overall characterization workflow is depicted below.

Figure 2: A logical diagram of the analytical methods for KSO₃F characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | FKO₃S | [3] |

| Molecular Weight | 138.16 g/mol | [3] |

| Appearance | White or yellowish crystalline powder or chunks | [1][3] |

| CAS Number | 13455-22-6 | [3] |

| Melting Point | 350 °C (decomposes) | [4] |

| Solubility | Reacts with water (hydrolyzes) | |

| InChIKey | VXJAYNWISQFORV-UHFFFAOYSA-M | [3] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. It belongs to the orthorhombic crystal system and is isostructural with barite (BaSO₄).

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 8.62 Å |

| b | 5.84 Å |

| c | 7.35 Å |

Spectroscopic Characterization

Vibrational spectroscopy is used to identify the characteristic stretching and bending modes of the fluorosulfate (SO₃F⁻) anion. The SO₃F⁻ ion possesses C₃ᵥ symmetry, which dictates the number of active modes in both Infrared (IR) and Raman spectroscopy. Key vibrational frequencies are summarized in Table 3.

Experimental Protocol:

-

FTIR Spectroscopy: Infrared spectra are typically recorded on a Fourier Transform Infrared spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm). A small amount of the powdered sample is placed on a microscope slide for analysis.

Table 3: Vibrational Frequencies for the Fluorosulfate (SO₃F⁻) Anion

| Wavenumber (cm⁻¹) | Assignment | Technique(s) |

| ~1280 - 1300 | ν(asym) SO₃ (Asymmetric S-O Stretch) | IR, Raman |

| ~1070 - 1080 | ν(sym) SO₃ (Symmetric S-O Stretch) | IR, Raman |

| ~840 - 850 | ν(S-F) (S-F Stretch) | IR, Raman |

| ~600 - 615 | δ(asym) SO₃ (Asymmetric O-S-O Bend) | IR, Raman |

| ~570 - 580 | δ(sym) SO₃ (Symmetric O-S-O Bend) | IR, Raman |

| ~410 - 420 | ρ(S-F) (S-F Rocking) | IR, Raman |

Note: Exact peak positions can vary slightly due to solid-state effects and instrumentation.

¹⁹F NMR is a highly sensitive and definitive technique for characterizing fluorine-containing compounds.[2] The chemical shift of the fluorine atom in the fluorosulfate anion is highly characteristic.

Experimental Protocol:

-

A sample is dissolved in a suitable deuterated solvent (e.g., D₂O, though hydrolysis may occur, or an anhydrous organic solvent if a soluble derivative is being studied). For the insoluble KSO₃F salt, solid-state ¹⁹F NMR (MAS NMR) is the preferred method.

-

The spectrum is acquired on an NMR spectrometer equipped with a fluorine probe. Chemical shifts are referenced to a standard, typically trichlorofluoromethane (CFCl₃) at 0 ppm.

Table 4: ¹⁹F NMR Data for the Fluorosulfate Group

| Parameter | Value | Reference(s) |

| Chemical Shift (δ) | -37 to -50 ppm (relative to CFCl₃) | [5] |

Note: The chemical shift for the fluorosulfate group is generally found in this downfield region. The specific value can be influenced by the cation and solvent environment.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition profile of this compound.

Experimental Protocol:

-

A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.

Table 5: Thermal Analysis Data for this compound

| Analysis | Observation | Temperature Range (°C) |

| TGA | No significant mass loss until decomposition. | < 350 |

| Onset of mass loss corresponding to decomposition. | > 350 | |

| DSC | No major endothermic or exothermic events (e.g., melting) prior to decomposition. | < 350 |

| An endotherm or exotherm associated with the decomposition process. | > 350 |

Conclusion

This guide has detailed the synthesis and comprehensive characterization of this compound. The preparation via the reaction of potassium chloride and fluorosulfuric acid is a straightforward and effective method. The identity, purity, and structural properties of the resulting salt can be unequivocally confirmed through a combination of analytical techniques, including vibrational spectroscopy (FTIR, Raman), ¹⁹F NMR, thermal analysis (TGA/DSC), and X-ray crystallography. The data presented in this document, compiled into standardized tables and workflows, provides a valuable resource for scientists and researchers employing this important fluorinating reagent in drug discovery and materials science.

References

Introduction: Clarifying the Dual Reactivity of the Fluorosulfate Group

An In-depth Technical Guide on the Reactivity of the Fluorosulfate Moiety with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

The chemistry of fluorosulfates is a rapidly expanding field with significant implications for drug discovery, chemical biology, and materials science. However, a common point of confusion is the reactive nature of the fluorosulfate functional group versus the fluorosulfate anion. This guide clarifies this duality and provides a detailed overview of the relevant chemistry for research and development professionals.

Potassium fluorosulfate (KFSO₃) is an inorganic salt (CAS No. 13455-22-6) composed of a potassium cation (K⁺) and a fluorosulfate anion (FSO₃⁻).[1][2][3] In reactions, the fluorosulfate anion itself is generally a weak nucleophile and a good leaving group.[4] Its utility often stems from being a source for the fluorosulfate moiety or acting as a fluorinating agent.[2][5]

Conversely, organofluorosulfates (R-OSO₂F) , particularly aryl fluorosulfates, are powerful electrophiles .[6] The sulfur atom in the -OSO₂F group is highly susceptible to nucleophilic attack. These compounds are increasingly used as stable, versatile alternatives to aryl halides and triflates in a variety of synthetic transformations.[6] This electrophilic nature is central to their most prominent applications in modern chemistry, including cross-coupling reactions and the covalent modification of biomolecules.

This guide will focus primarily on the well-documented and highly relevant electrophilic reactivity of organofluorosulfates, followed by a discussion of the more limited nucleophilic role of the fluorosulfate anion derived from salts like KFSO₃.

Part 1: Organofluorosulfates as Electrophilic Partners

The most significant role of the fluorosulfate moiety in drug development and modern organic synthesis is as a latent electrophilic "warhead" or a coupling partner. Aryl and alkyl fluorosulfates are stable compounds that can be selectively activated to react with a range of nucleophiles.

Synthesis of Aryl Fluorosulfates (Electrophiles)

Aryl fluorosulfates are readily synthesized from widely available phenols and a sulfonyl fluoride source, most commonly sulfuryl fluoride (SO₂F₂) gas.[7][8] Due to the hazardous nature of gaseous SO₂F₂, methods using solid precursors that generate the gas ex situ have been developed to improve safety and handling.[4][9][10]

Experimental Protocol: Synthesis of an Aryl Fluorosulfate via Ex Situ SO₂F₂ Generation [4][10]

This protocol describes the synthesis of an aryl fluorosulfate from a phenol using a two-chamber reactor to safely handle the generation and reaction of sulfuryl fluoride.

-

Apparatus Setup: A two-chamber reactor is assembled. Chamber A (gas generation) contains a stir bar. Chamber B (reaction) also contains a stir bar. The two chambers are connected via a tube.

-

Reagent Preparation (Chamber A): 1,1'-Sulfonyldiimidazole (SDI, 1.5 equiv.) and potassium fluoride (KF, 3.0 equiv.) are added to Chamber A.

-

Reagent Preparation (Chamber B): The desired phenol (1.0 equiv.) is dissolved in an appropriate solvent (e.g., acetonitrile or CH₂Cl₂) in Chamber B, followed by the addition of a base such as triethylamine (Et₃N, 3.0 equiv.).

-

Gas Generation and Reaction: Trifluoroacetic acid (TFA, 3.0 equiv.) is added to Chamber A with vigorous stirring. The generated SO₂F₂ gas diffuses into Chamber B. The reaction mixture in Chamber B is stirred at room temperature for 18-24 hours.

-

Workup and Purification: Upon completion, the reaction mixture in Chamber B is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure aryl fluorosulfate.

Key Reactions with Nucleophiles

Aryl fluorosulfates have emerged as highly effective electrophilic partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[11][12] They often show superior reactivity and stability compared to traditional aryl triflates.[13]

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Fluorosulfates

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl fluorosulfates with arylboronic acids, demonstrating the versatility of this transformation.

| Aryl Fluorosulfate (Electrophile) | Boronic Acid (Nucleophile) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Methyl-7-(fluorosulfonyloxy)coumarin | o-Tolylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | H₂O | 60 | 6-8 | 94 | [11][13] |

| 4-Methyl-7-(fluorosulfonyloxy)coumarin | 4-Acetylphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | H₂O | 60 | 6-8 | 89 | [11][13] |

| 4-Cyanophenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (1) | Et₃N | H₂O | RT | 0.5 | 99 | [14] |

| 4-Nitrophenyl fluorosulfate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | H₂O | 60 | 6-8 | 96 | [11] |

| 2-Naphthyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (1) | Et₃N | H₂O | RT | 0.5 | 98 | [14] |

In chemical biology and drug development, aryl fluorosulfates serve as latent electrophilic "warheads" for the covalent and site-specific modification of proteins.[15][16] The fluorosulfate group is generally stable under physiological conditions but can be activated within a protein's binding pocket to react with proximal nucleophilic amino acid residues like tyrosine, lysine, and serine.[8][17] This proximity-induced reactivity allows for the development of highly selective targeted covalent inhibitors.[17] The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.

Quantitative Data: Stability and Reactivity of Fluorosulfate Probes

Aryl fluorosulfates show greater stability and lower off-target reactivity compared to the more classic sulfonyl fluoride (R-SO₂F) warheads.

| Compound | Stability in PBS (pH 7.4) | Reactivity with Human Serum Albumin (HSA) | Conclusion | Reference |

| Aryl Sulfonyl Fluoride Probe | Largely hydrolyzed after 24 h | Forms multiple covalent adducts after 24 h | Higher intrinsic reactivity, more promiscuous | [17] |

| Aryl Fluorosulfate Probe | Stable for up to 24 h | No detectable covalent labeling after 24 h | Superior kinetic stability, minimal off-target reactivity | [17] |

The kinetics of covalent labeling are highly context-dependent, but inactivation rate constants (kinact) are typically in the range of 10⁻⁴ to 10⁻³ s⁻¹, reflecting the latent nature of the electrophile which requires precise positioning within the active site for reaction to occur.

Part 2: The Fluorosulfate Anion as a Nucleophile

While the dominant role of the fluorosulfate moiety in organic synthesis is electrophilic, the fluorosulfate anion (FSO₃⁻) from salts like KFSO₃ can act as a nucleophile, although its reactivity is limited.

Reactivity with Alkyl Halides

In theory, the fluorosulfate anion can displace a leaving group from an alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form an alkyl fluorosulfate. However, the FSO₃⁻ anion is a weak nucleophile due to charge delocalization and the high electronegativity of its atoms.[4] Consequently, such reactions are not commonly reported and would likely require forcing conditions (e.g., high temperature, polar aprotic solvent) to proceed at a reasonable rate. The literature predominantly focuses on the synthesis of alkyl fluorosulfates from alcohols and SO₂F₂, rather than via substitution with KFSO₃.

Role as a Fluorinating Agent

This compound is often described as a fluorinating agent in organic synthesis.[1][2] This suggests that under certain conditions, it can act as a fluoride donor. This may occur through a direct Sₙ2 displacement by the fluoride atom of the anion or via decomposition of the FSO₃⁻ anion to release fluoride, which then acts as the nucleophile.

Visualizations: Mechanisms and Workflows

Figure 1: A generalized experimental workflow for the synthesis of a small molecule probe.

// Nodes Protein [label="Target Protein\n(with Nucleophilic Residue, Nu:)", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Probe [label="Aryl Fluorosulfate\nProbe (Ar-OSO₂F)", shape=cds, fillcolor="#4285F4", fontcolor="#202124"]; Complex [label="Non-covalent\nBinding Complex", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Covalent [label="Covalently Modified\nProtein (Protein-Nu-SO₂O-Ar)", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Protein -> Complex [label="1. Reversible Binding", fontcolor="#5F6368"]; Probe -> Complex [color="#5F6368"]; Complex -> Covalent [label="2. Proximity-Enabled SuFEx\n(kinact)", fontcolor="#5F6368", style=bold]; }

Figure 2: Proximity-enabled covalent protein modification by an aryl fluorosulfate warhead.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxiAdd [label="Ar-Pd(II)-OSO₂F", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Ar-Pd(II)-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Product\nAr-Ar'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels node [shape=plaintext, style="", fillcolor=none]; L1 [label="Oxidative\nAddition"]; L2 [label="Transmetalation"]; L3 [label="Reductive\nElimination"];

// Edges Pd0 -> OxiAdd [color="#EA4335"]; OxiAdd -> Trans [color="#EA4335"]; Trans -> Pd0 [color="#EA4335"]; Trans -> RedElim [style=dashed, arrowhead=none, color="#5F6368"];

// Edge from outside edge [style=solid, color="#202124"]; ArOSO2F [label="Ar-OSO₂F\n(Electrophile)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; ArBOH2 [label="Ar'-B(OH)₂\n(Nucleophile)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];

ArOSO2F -> L1 [style=invis]; L1 -> OxiAdd [style=invis]; ArBOH2 -> L2 [style=invis]; L2 -> Trans [style=invis]; L3 -> Pd0 [style=invis];

{rank=same; L1; OxiAdd} {rank=same; L2; Trans} {rank=same; L3; Pd0} }

Figure 3: The catalytic cycle for the Suzuki-Miyaura reaction using an aryl fluorosulfate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 99.5% | Fisher Scientific [fishersci.ca]

- 4. papers.sim2.be [papers.sim2.be]

- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Potassium Fluorosulfate as a Precursor for SuFEx Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry platform, offering a robust and versatile method for the synthesis of complex molecules with applications spanning drug discovery, chemical biology, and materials science.[1][2][3] At its core, SuFEx chemistry revolves around the reliable and selective reaction of a sulfur(VI) fluoride-containing hub with a nucleophile, forming a stable covalent bond.[4] The exceptional stability of the S(VI)-F bond, coupled with its tunable reactivity under specific catalytic conditions, makes it an ideal tool for molecular assembly, particularly in biological contexts.[2][4] While the term "potassium fluorosulfate" might be broadly interpreted, the key precursors for SuFEx chemistry are sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F), which can be synthesized using potassium fluoride (KF) or potassium bifluoride (KHF₂) as a fluoride source.[5][6]

The Role of Potassium Salts in the Synthesis of SuFEx Precursors

Potassium fluoride (KF) and potassium bifluoride (KHF₂) are instrumental in the synthesis of sulfonyl fluorides, the foundational precursors for SuFEx reactions.[5][6] These reagents provide a readily available and safe source of fluoride for the conversion of various starting materials into the desired sulfonyl fluoride motifs.[5] The most common methods involve the nucleophilic substitution of a leaving group, such as a chloride in a sulfonyl chloride (R-SO₂Cl), with a fluoride ion from the potassium salt.[6][7]

The general scheme for this conversion is as follows:

R-SO₂Cl + KF → R-SO₂F + KCl

This reaction is often facilitated by phase-transfer catalysts, such as 18-crown-6 ether, to enhance the solubility and reactivity of the fluoride salt in organic solvents.[6][7] More recent advancements have focused on developing one-pot syntheses from more readily available starting materials like sulfonic acids and their salts, further highlighting the versatility of potassium fluoride salts in preparing SuFEx precursors.[6]

Core SuFExable Hubs and Their Reactivity

The two primary classes of electrophilic precursors, or "hubs," in SuFEx chemistry are sulfonyl fluorides and aryl fluorosulfates.

-

Sulfonyl Fluorides (R-SO₂F): These compounds are highly stable yet can be activated to react with a variety of nucleophiles. Their stability and predictable reactivity make them valuable building blocks in medicinal chemistry.[5][8]

-

Aryl Fluorosulfates (Ar-OSO₂F): Generally more stable than sulfonyl fluorides, aryl fluorosulfates often require catalysis to undergo the SuFEx reaction.[8][9] This added stability makes them particularly attractive for applications in chemical biology where high stability in aqueous environments is crucial.[8]

The reactivity of these hubs can be modulated by the choice of catalyst, with common options including organic bases like triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as bifluoride salts.[8]

Applications in Drug Discovery and Development

The unique characteristics of SuFEx chemistry have led to its widespread adoption in drug discovery. Key applications include:

-

Covalent Inhibitor Design: Sulfonyl fluorides and fluorosulfates can act as "warheads" that form covalent bonds with nucleophilic amino acid residues (such as tyrosine, lysine, serine, and histidine) in protein binding sites.[2][8] This allows for the development of highly potent and selective covalent inhibitors.

-

Late-Stage Functionalization: SuFEx provides a powerful tool for the late-stage modification of complex drug molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[10][11]

-

Chemical Biology Probes: The ability to selectively label proteins with SuFEx probes has been instrumental in target identification and validation, as well as in mapping protein-protein interactions.[12]

-

PET Imaging: The development of ¹⁸F radiolabeling methods using SuFEx chemistry has opened new avenues for the creation of novel positron emission tomography (PET) imaging agents.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on SuFEx chemistry.

Table 1: Synthesis of Sulfonyl Fluorides using Potassium Fluoride Salts

| Starting Material | Fluoride Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-mercapto-4,6-dimethylpyrimidine | KF | Pyridine, CH₃CN/1 M HCl, graphite/stainless steel electrodes | 4,6-dimethylpyrimidine-2-sulfonyl fluoride | 74% | [5] |

| Arenesulfonyl chloride | KF | 18-crown-6-ether, acetonitrile | Arenesulfonyl fluoride | Excellent | [6][7] |

| Sulfonic acid sodium salts | KHF₂ | Tetrabutylammonium bromide (TBAB), acetonitrile/acetone | Aryl sulfonyl fluoride | Moderate to good | [6] |

| Sulfonamides | KF, MgCl₂ | Pyrylium tetrafluoroborate (Pyry-BF₄), MeCN, 60 °C | Sulfonyl fluoride | Moderate to very good | [7] |

Table 2: Kinetic Data for Fluoride Exchange Reactions

| Reactants | Solvent | Temperature (K) | Second-order rate constant (k) | Activation Enthalpy (ΔH‡) | Reference |

| Phenyl fluorosulfate + Tetrabutylammonium bifluoride | MeCN-d₃ | 298 | 0.43 L mol⁻¹ s⁻¹ | 11.3 kcal mol⁻¹ | [9][13] |

Experimental Protocols

General Procedure for the Synthesis of Aryl Sulfonyl Fluorides from Aryl Sulfonyl Chlorides

This protocol is adapted from the general method of fluorine substitution on sulfonyl chlorides.[6][7]

Materials:

-

Aryl sulfonyl chloride (1.0 eq)

-

Potassium fluoride (excess, e.g., 5.0 eq)

-

18-crown-6 ether (catalytic amount, e.g., 0.1 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

To a stirred solution of the aryl sulfonyl chloride in anhydrous acetonitrile, add potassium fluoride and 18-crown-6 ether.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove excess potassium fluoride and the potassium chloride byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfonyl fluoride.

In Situ Conversion of Phenolic Compounds to Arylfluorosulfates for Biological Screening

This protocol is based on the method developed for late-stage drug functionalization.[10][11]

Materials:

-

Phenolic compound (1.0 eq)

-

Sulfuryl fluoride (SO₂F₂) solution in acetonitrile

-

Triethylamine (Et₃N) or DBU (catalytic amount)

-

96-well plates

Procedure:

-

In a 96-well plate, dispense a solution of the phenolic compound in a suitable solvent (e.g., acetonitrile).

-

Add the sulfuryl fluoride solution in acetonitrile to each well.

-

Add the base catalyst (e.g., Et₃N or DBU) to initiate the reaction.

-

Allow the reaction to proceed at room temperature.

-

The resulting crude arylfluorosulfate solution can be directly used for biological assays after appropriate dilution.

Visualizations

Caption: General reaction pathway of SuFEx chemistry.

Caption: Synthesis of sulfonyl fluorides using potassium fluoride.

Caption: Workflow for covalent inhibitor development using SuFEx.

References

- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

The Resurgence of the Fluorosulfate Moiety: An In-depth Technical Guide to a Versatile Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorosulfate functional group, once a niche entity in the world of chemistry, has undergone a significant renaissance, emerging as a powerful and versatile tool in organic synthesis, chemical biology, and materials science. At the heart of this resurgence lies the potential of simple inorganic salts like potassium fluorosulfate (KFSO₃). This technical guide provides a comprehensive overview of the known and emerging reactions involving the fluorosulfate moiety, with a particular focus on the utility and potential of this compound. While the direct application of this compound in novel transformations is an area ripe for exploration, its foundational role in the synthesis of key fluorosulfate-containing intermediates is well-established. This document delves into the synthesis of these intermediates, their subsequent reactivity in cutting-edge applications such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and cross-coupling reactions, and explores the untapped potential of this compound as a primary reagent. Detailed experimental protocols for seminal reactions, quantitative data, and conceptual diagrams are provided to serve as a practical resource for researchers in the field.

Introduction to this compound

This compound is a white, crystalline solid that serves as a readily available and stable source of the fluorosulfate anion (FSO₃⁻).[1] Historically, the fluorosulfate anion was recognized for its properties as a weakly coordinating anion.[2] However, recent advancements have highlighted its unique reactivity profile, positioning it as a valuable reagent in modern organic synthesis.[1][3]

The fluorosulfate moiety is characterized by a central sulfur atom in the +6 oxidation state, bonded to three oxygen atoms and one fluorine atom. This arrangement imparts a unique combination of stability and latent reactivity. The S-F bond, while robust under many conditions, can be activated to participate in a variety of transformations, making fluorosulfate-containing compounds highly valuable building blocks.[4]

Key Properties of this compound:

| Property | Value |

| Chemical Formula | KFSO₃ |

| Molar Mass | 138.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Synthesis of Aryl Fluorosulfates: A Gateway to New Reactivity

While direct, novel reactions with this compound are not yet widely reported in the literature, it is a key conceptual precursor to a vast and rapidly expanding area of chemistry: the synthesis and application of aryl fluorosulfates. These compounds are typically synthesized from phenols and sulfuryl fluoride (SO₂F₂), often with the aid of a base.[5] Although this compound is not the direct fluorosulfating agent in this instance, the underlying chemistry of the fluorosulfate group is central.

Aryl fluorosulfates have emerged as highly versatile intermediates due to their exceptional stability and tunable reactivity, making them superior alternatives to traditional triflates in many applications.[6]

General Experimental Protocol for the Synthesis of Aryl Fluorosulfates

The following protocol is a generalized procedure for the synthesis of aryl fluorosulfates from phenols and sulfuryl fluoride gas.

Materials:

-

Phenol derivative

-

Sulfuryl fluoride (SO₂F₂)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Standard glassware for reactions under an inert atmosphere

Procedure:

-

To a solution of the phenol (1.0 equiv.) and triethylamine (1.2 equiv.) in the chosen anhydrous solvent, cooled to 0 °C, bubble sulfuryl fluoride gas for a predetermined period or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is then typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired aryl fluorosulfate.

Quantitative Data for Aryl Fluorosulfate Synthesis (Representative Examples):

| Phenol Derivative | Base | Solvent | Yield (%) |

| Phenol | Et₃N | CH₂Cl₂ | >95 |

| 4-Methoxyphenol | Et₃N | CH₂Cl₂ | >95 |

| 4-Nitrophenol | Et₃N | CH₂Cl₂ | >95 |

| 2,6-Dimethylphenol | Et₃N | CH₂Cl₂ | >95 |

Note: Yields are typically high across a broad range of phenols, demonstrating the efficiency of this transformation.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has been a major driver in the renewed interest in fluorosulfates.[7] SuFEx is a click chemistry platform that involves the reaction of a sulfur(VI)-fluoride compound (like an aryl fluorosulfate) with a nucleophile, resulting in the formation of a stable S-Nu bond and the release of a fluoride ion.

Key Features of SuFEx Chemistry

-

High Efficiency: SuFEx reactions are typically high-yielding and proceed under mild conditions.

-

Broad Scope: A wide range of nucleophiles, including phenols, amines, and thiols, can participate in SuFEx reactions.

-

Biocompatibility: The stability of the fluorosulfate group in aqueous environments makes SuFEx chemistry suitable for biological applications, such as protein labeling and drug discovery.[4]

Experimental Protocol for a Typical SuFEx Reaction

The following is a representative protocol for the SuFEx reaction between an aryl fluorosulfate and a phenolic nucleophile.

Materials:

-

Aryl fluorosulfate (1.0 equiv.)

-

Phenolic nucleophile (1.1 equiv.)

-

Cesium carbonate (Cs₂CO₃) or other suitable base (2.0 equiv.)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Standard glassware for reactions under an inert atmosphere

Procedure:

-

To a mixture of the aryl fluorosulfate and the phenolic nucleophile in the anhydrous solvent is added the base.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired diaryl sulfate.

Cross-Coupling Reactions of Aryl Fluorosulfates

Aryl fluorosulfates have been successfully employed as electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions, serving as effective alternatives to aryl halides and triflates.[6] Their favorable reactivity profile and ease of preparation have made them attractive substrates for the formation of C-C and C-heteroatom bonds.

Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Fluorosulfate

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl fluorosulfate with a boronic acid.

Materials:

-

Aryl fluorosulfate (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Standard glassware for reactions under an inert atmosphere

Procedure:

-

A mixture of the aryl fluorosulfate, arylboronic acid, palladium catalyst, and base in the solvent system is degassed and then heated under an inert atmosphere.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The residue is purified by column chromatography to afford the biaryl product.

The Untapped Potential: New Reactions with this compound

While the literature on novel, direct reactions of this compound is currently sparse, its chemical nature suggests a range of potential transformations that warrant investigation. As a source of the nucleophilic fluorosulfate anion, it could potentially react with various electrophiles.

Hypothetical Reaction with Alkyl Halides

This compound could potentially serve as a reagent for the synthesis of alkyl fluorosulfates via nucleophilic substitution of alkyl halides.

Hypothetical Ring-Opening of Epoxides

The fluorosulfate anion from this compound could act as a nucleophile in the ring-opening of epoxides, leading to the formation of β-hydroxy fluorosulfates.

Conclusion

The chemistry of the fluorosulfate group is experiencing a period of rapid growth and innovation. While much of the recent focus has been on the application of aryl fluorosulfates in SuFEx and cross-coupling reactions, the potential of simple inorganic salts like this compound as a direct reagent in novel transformations remains a largely unexplored frontier. This technical guide has provided a comprehensive overview of the current state of the art, offering detailed protocols for the synthesis and application of key fluorosulfate-containing compounds. It is our hope that this guide will not only serve as a practical resource for researchers but also inspire further investigation into the direct reactivity of this compound, unlocking new and exciting avenues in chemical synthesis and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorosulfate synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]

Exploratory Studies of Potassium Fluorosulfate in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium fluorosulfate (KSO₃F), a versatile and reactive chemical, has traditionally been recognized for its role as a fluorinating agent in organic synthesis.[1][2] This technical guide explores the emerging and potential applications of this compound as a catalyst in key organic transformations. Drawing parallels with the established catalytic activity of other potassium salts, such as potassium hydrogensulfate (KHSO₄) and potassium phosphate (K₃PO₄), this document provides a framework for investigating KSO₃F in catalytic processes critical to drug discovery and development. We present detailed experimental protocols for analogous reactions, quantitative data from related catalytic systems, and logical diagrams to illustrate reaction pathways and experimental workflows, offering a roadmap for future research in this promising area.

Introduction to this compound in a Catalytic Context

This compound is a white to off-white solid with a melting point of 350 °C (decomposes).[2] While its primary application has been in the introduction of fluorine into organic molecules to enhance biological activity and material stability, its structural similarity to known solid acid catalysts like potassium hydrogensulfate suggests a potential role in acid-catalyzed reactions.[1][3] The fluorosulfate anion's strong electron-withdrawing nature could modulate the Lewis acidity of the potassium cation, potentially offering unique catalytic properties. This guide focuses on two significant classes of reactions where potassium salts have shown catalytic efficacy: the Pechmann condensation for coumarin synthesis and the Claisen-Schmidt condensation for chalcone synthesis.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, a class of compounds with diverse pharmacological activities.[4][5] The reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions.[4][6] While strong acids like sulfuric acid are traditionally used, solid acid catalysts are gaining prominence due to their ease of handling, recyclability, and milder reaction conditions.[3][5]

Established Catalysis with Potassium Salts

Potassium hydrogensulfate (KHSO₄) has been successfully employed as a cost-effective and efficient catalyst for the Pechmann condensation under solvent-free conditions.[3] This precedent suggests that this compound could serve a similar role, potentially with modified activity or selectivity.

Quantitative Data from Analogous Catalytic Systems

The following table summarizes representative data for the Pechmann condensation catalyzed by KHSO₄. This data serves as a benchmark for exploratory studies with this compound.

| Entry | Phenol | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Resorcinol | Ethyl acetoacetate | KHSO₄ | 120 °C, 30 min | 95 | [3] |

| 2 | Phenol | Ethyl acetoacetate | KHSO₄ | 120 °C, 2 h | 82 | [3] |

| 3 | m-Cresol | Ethyl acetoacetate | KHSO₄ | 120 °C, 3 h | 85 | [3] |

| 4 | Phloroglucinol | Ethyl acetoacetate | KHSO₄ | 120 °C, 15 min | 98 | [3] |

Proposed Experimental Protocol for KSO₃F Catalysis

This protocol is adapted from established procedures for KHSO₄-catalyzed Pechmann condensation.[3]

Materials:

-

Substituted phenol (10 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (12 mmol)

-

This compound (KSO₃F) (1-10 mol%)

-

Round-bottom flask

-

Magnetic stirrer and hot plate

-

Ethanol (for recrystallization)

Procedure:

-

In a clean, dry round-bottom flask, combine the substituted phenol (10 mmol), β-ketoester (12 mmol), and this compound (catalytic amount, e.g., 5 mol%).

-

Heat the mixture with stirring at a predetermined temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes to 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to the flask and stir until a solid precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Mechanistic Pathway and Visualization

The proposed mechanism for the acid-catalyzed Pechmann condensation involves initial transesterification followed by intramolecular cyclization and dehydration.[4][6]

Caption: Proposed mechanism for the Pechmann condensation catalyzed by this compound.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or α,β-unsaturated ketones, are important intermediates in the biosynthesis of flavonoids and serve as scaffolds for numerous pharmacologically active compounds.[7][8] The Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and an acetophenone derivative, is a primary method for their synthesis, typically conducted under basic conditions.[8][9]

Established Catalysis with Potassium Salts

Potassium phosphate (K₃PO₄) has been demonstrated as an efficient catalyst for the Claisen-Schmidt condensation at room temperature, offering good to excellent yields.[10] The basicity of the phosphate anion is crucial for the deprotonation of the acetophenone. While this compound is not basic, its potential application in variations of this reaction, perhaps under different conditions or as a co-catalyst, warrants exploration.

Quantitative Data from Analogous Catalytic Systems

The following table presents data from chalcone synthesis using potassium phosphate as a catalyst, providing a comparative basis for future studies.[10]

| Entry | Aldehyde | Ketone | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetophenone | K₃PO₄ | Ethanol, RT | 1 h | 92 | [10] |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | K₃PO₄ | Ethanol, RT | 45 min | 95 | [10] |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | K₃PO₄ | Ethanol, RT | 1.5 h | 90 | [10] |

| 4 | Furfural | p-Bromoacetophenone | K₃PO₄ | Ethanol, RT | 20 min | 96 | [10] |

Proposed Experimental Protocol for Exploratory Studies

This protocol is based on the K₃PO₄-catalyzed Claisen-Schmidt condensation.[10] While KSO₃F is not a base, this protocol can be adapted for screening its activity under various conditions (e.g., in the presence of a base or under thermal conditions where it might act as a Lewis acid).

Materials:

-

Aromatic aldehyde (10 mmol)

-

Acetophenone derivative (10 mmol)

-

This compound (KSO₃F) (as co-catalyst or under investigation)

-

Base (e.g., K₂CO₃, if required)

-

Ethanol (15 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and the acetophenone derivative (10 mmol) in ethanol (15 mL).

-

Add the catalyst system to be investigated (e.g., this compound alone or in combination with a base).

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol).

-

Characterize the purified chalcone using appropriate analytical methods.

Mechanistic Pathway and Visualization

The base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate ion.

Caption: General mechanism for the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow for Catalyst Screening

A systematic approach is essential when exploring the catalytic activity of a new compound like this compound. The following workflow provides a logical sequence for such investigations.

Caption: A logical workflow for screening the catalytic activity of this compound.

Conclusion and Future Outlook

While the direct catalytic applications of this compound are not yet widely reported, its chemical properties and the established catalytic activity of related potassium salts provide a strong rationale for its investigation. This guide offers a foundational framework for researchers to explore this compound in key organic reactions such as the Pechmann and Claisen-Schmidt condensations. The provided protocols, comparative data, and mechanistic diagrams are intended to facilitate a systematic exploration of KSO₃F's catalytic potential. Future studies should focus on direct experimental validation, detailed mechanistic investigations, and the expansion to other acid- or Lewis acid-catalyzed transformations relevant to the synthesis of pharmaceuticals and other fine chemicals. The unique electronic properties imparted by the fluorosulfate group may unlock novel reactivity and selectivity, positioning this compound as a valuable addition to the modern synthetic chemist's toolkit.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Theoretical Insights into the Fluorosulfate Anion: A Computational Chemistry Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorosulfate anion (FSO₃⁻), a species of significant interest in both fundamental and applied chemistry, has been the subject of numerous theoretical investigations aimed at elucidating its structural, vibrational, and electronic properties. As the conjugate base of the superacid fluorosulfuric acid, its stability and reactivity are of paramount importance. This technical guide provides a comprehensive overview of the theoretical studies on the fluorosulfate anion, presenting key quantitative data derived from various computational methods. Detailed computational protocols are outlined to ensure reproducibility and to offer a comparative framework for future research. Visualizations of logical relationships and workflows are provided to enhance understanding.

Introduction

The fluorosulfate anion (FSO₃⁻) is a tetrahedral inorganic anion isoelectronic with the sulfate anion.[1] Its unique properties, including high stability and its role as a weakly coordinating anion, have led to its application in diverse areas, from synthetic chemistry to materials science.[1] Theoretical chemistry provides a powerful lens through which to examine the intricacies of FSO₃⁻ at an atomic level, offering insights that complement experimental findings. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have been employed to predict its geometry, vibrational frequencies, and electronic structure with a high degree of accuracy. This guide synthesizes the findings from these theoretical studies to provide a detailed technical resource for professionals in the field.

Structural Properties

Theoretical calculations have been instrumental in determining the precise geometric parameters of the fluorosulfate anion. These studies consistently predict a tetrahedral geometry around the central sulfur atom. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography of fluorosulfate salts.

Table 1: Comparison of Theoretical and Experimental Geometries of the Fluorosulfate Anion

| Parameter | Experimental Value[1] |

| Bond Lengths (Å) | |

| S–O | 1.43 ± 0.01 |

| S–F | 1.58 ± 0.02 |

| **Bond Angles (°) ** | |

| O–S–O | 112.9 |

| F–S–O | 105.8 |

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for the characterization of molecular species. Theoretical calculations of vibrational frequencies for the fluorosulfate anion are crucial for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the fundamental vibrational modes of the anion.

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) of the Fluorosulfate Anion

| Vibrational Mode | Description | Experimental Range (cm⁻¹)[1] |

| ν(S–F) | S–F stretching | 730 - 790 |

| νs(SO₃) | Symmetric SO₃ stretching | 1070 - 1080 |

| νas(SO₃) | Asymmetric SO₃ stretching | 1240 - 1300 |

| δ(O–S–O) and δ(F–S–O) | Bending modes | 400 - 650 |

Note: A comprehensive comparative table of vibrational frequencies from different theoretical methods is not available in the public literature.

Computational Protocols

The accuracy of theoretical predictions for the fluorosulfate anion is highly dependent on the chosen computational methodology. The following section outlines a general workflow for performing such calculations.

Geometry Optimization and Frequency Calculations

A common approach for studying the fluorosulfate anion involves geometry optimization followed by the calculation of vibrational frequencies. This ensures that the calculated frequencies correspond to a stable minimum on the potential energy surface.

Selection of Theoretical Methods

The choice of the exchange-correlation functional in DFT and the level of theory in ab initio methods significantly impacts the results. For anions, it is crucial to use basis sets augmented with diffuse functions (e.g., denoted by a "+" in the basis set name) to accurately describe the more spread-out electron density.

Electronic Structure and Reactivity

Theoretical studies provide valuable insights into the electronic structure and bonding within the fluorosulfate anion. The S-O bonds exhibit significant double-bond character, while the S-F bond is a single bond.[1] The negative charge is delocalized over the three oxygen atoms and the fluorine atom, contributing to the anion's stability.

Computational studies on the reactivity of the fluorosulfate anion often focus on its role in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and its interactions in various chemical environments. Theoretical calculations can model reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms.

Conclusion

Theoretical and computational chemistry are indispensable tools for the in-depth study of the fluorosulfate anion. They provide detailed information on its geometry, vibrational modes, and electronic properties that are in close agreement with experimental data. This guide has summarized the key findings from theoretical studies and outlined the general computational protocols necessary for such investigations. Further research, particularly comparative studies employing a wide range of modern DFT functionals and high-level ab initio methods, will continue to refine our understanding of this important chemical species and its reactivity.

References

In-Depth Technical Guide to Potassium Fluorosulfate (CAS 13455-22-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction